molecular formula C12H19N3 B8567540 5-Aminomethyl-2-cyclohexylamino-pyridine

5-Aminomethyl-2-cyclohexylamino-pyridine

Cat. No.: B8567540
M. Wt: 205.30 g/mol
InChI Key: KBPFIMMPHGNYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-cyclohexylamino-pyridine is a pyridine derivative characterized by two distinct substituents: an aminomethyl group at position 5 and a cyclohexylamino group at position 2. This compound belongs to the broader class of amino-substituted pyridines, which are pivotal in medicinal chemistry and material science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(aminomethyl)-N-cyclohexylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2,(H,14,15)

InChI Key

KBPFIMMPHGNYAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 5-Aminomethyl-2-cyclohexylamino-pyridine can be categorized based on substituent patterns, functional groups, and applications. Below is a detailed comparison with key compounds listed in and other relevant derivatives.

Substituent-Specific Comparisons

5-Amino-2-pyridinecarboxylic acid
  • Structure: A pyridine ring with an amino group at position 5 and a carboxylic acid at position 2.
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3), making it suitable for coordination chemistry or as a ligand. In contrast, the cyclohexylamino group in the target compound confers hydrophobic properties.
  • Applications : Used in metal-organic frameworks (MOFs) and as a precursor for antiviral agents .
5-Amino-2-nitrobenzoic acid
  • Structure: A benzene ring with amino (position 5), nitro (position 2), and carboxylic acid groups.
  • Key Differences : The nitro group increases electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound.
  • Applications : Intermediate in dye synthesis and explosives manufacturing .
5-Amino-3-(4-nitrophenyl)-1H-pyrazole
  • Structure: Pyrazole ring with amino (position 5) and 4-nitrophenyl (position 3) groups.
  • Key Differences : The pyrazole core differs from pyridine, offering distinct hydrogen-bonding capabilities. The nitrophenyl group enhances UV absorption, making it useful in photochemical studies.
  • Applications : Photodynamic therapy research and agrochemical development .
5-Amino-4,6-dihydroxy-2-methylpyrimidine
  • Structure: Pyrimidine ring with amino (position 5), hydroxyl (positions 4 and 6), and methyl (position 2) groups.
  • Key Differences: Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the cyclohexylamino group’s hydrophobicity.
  • Applications : Precursor for nucleoside analogs and antimetabolite drugs .

Data Table: Comparative Properties

Compound Name Molecular Formula Key Substituents Solubility (Water) Applications
This compound C₁₂H₁₉N₃ Aminomethyl, Cyclohexylamino Low (hydrophobic) Drug candidates, Catalysts
5-Amino-2-pyridinecarboxylic acid C₆H₆N₂O₂ Amino, Carboxylic acid Moderate MOFs, Antiviral agents
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ Amino, Nitro, Carboxylic acid Low Dyes, Explosives
5-Amino-3-(4-nitrophenyl)-1H-pyrazole C₉H₈N₄O₂ Amino, 4-Nitrophenyl Insoluble Photodynamic therapy, Agrochemicals
5-Amino-4,6-dihydroxy-2-methylpyrimidine C₅H₇N₃O₂ Amino, Hydroxyl, Methyl High Nucleoside analogs, Antimetabolites

Note: Solubility data are inferred from substituent chemistry; experimental validation is recommended .

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